4-Fluorobenzaldehyde (3-hydroxy-4-oxo-3,4-dihydro-2-quinazolinyl)hydrazone
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
4-Fluorobenzaldehyde (3-hydroxy-4-oxo-3,4-dihydro-2-quinazolinyl)hydrazone is a chemical compound that belongs to the class of hydrazones It is derived from the reaction between 4-fluorobenzaldehyde and 3-hydroxy-4-oxo-3,4-dihydro-2-quinazolinyl hydrazine
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-fluorobenzaldehyde (3-hydroxy-4-oxo-3,4-dihydro-2-quinazolinyl)hydrazone typically involves the condensation reaction between 4-fluorobenzaldehyde and 3-hydroxy-4-oxo-3,4-dihydro-2-quinazolinyl hydrazine. The reaction is usually carried out in an organic solvent such as ethanol or methanol under reflux conditions. The reaction mixture is heated to promote the formation of the hydrazone linkage, and the product is then isolated by filtration and purified by recrystallization .
Industrial Production Methods
While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis. This would include optimizing reaction conditions to maximize yield and purity, as well as implementing efficient purification techniques such as crystallization or chromatography.
Chemical Reactions Analysis
Types of Reactions
4-Fluorobenzaldehyde (3-hydroxy-4-oxo-3,4-dihydro-2-quinazolinyl)hydrazone can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding quinazoline derivatives.
Reduction: Reduction reactions can convert the hydrazone group to an amine.
Substitution: The fluorine atom on the benzaldehyde ring can be substituted with other nucleophiles.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and hydrogen peroxide (H₂O₂).
Reduction: Reducing agents such as sodium borohydride (NaBH₄) or lithium aluminum hydride (LiAlH₄) are typically used.
Substitution: Nucleophiles such as amines or thiols can be used under basic conditions to substitute the fluorine atom.
Major Products
Oxidation: Quinazoline derivatives.
Reduction: Amino derivatives.
Substitution: Various substituted benzaldehyde derivatives.
Scientific Research Applications
4-Fluorobenzaldehyde (3-hydroxy-4-oxo-3,4-dihydro-2-quinazolinyl)hydrazone has several scientific research applications:
Medicinal Chemistry: It is studied for its potential as an antimicrobial and anticancer agent.
Materials Science: The compound can be used in the synthesis of novel materials with unique properties.
Biological Studies: It is used as a probe to study enzyme interactions and biological pathways.
Mechanism of Action
The mechanism of action of 4-fluorobenzaldehyde (3-hydroxy-4-oxo-3,4-dihydro-2-quinazolinyl)hydrazone involves its interaction with specific molecular targets. In medicinal chemistry, it may inhibit the activity of certain enzymes or proteins, leading to antimicrobial or anticancer effects. The exact molecular pathways and targets can vary depending on the specific application and biological context.
Comparison with Similar Compounds
Similar Compounds
- 4-Fluorobenzaldehyde (4-oxo-4,5-dihydro-1,3-thiazol-2-yl)hydrazone
- 4-Fluorobenzaldehyde (3-(2-methylphenyl)-4-oxo-3,4-dihydro-2-quinazolinyl)hydrazone
Uniqueness
4-Fluorobenzaldehyde (3-hydroxy-4-oxo-3,4-dihydro-2-quinazolinyl)hydrazone is unique due to the presence of both the fluorobenzaldehyde and quinazolinyl hydrazone moieties. This combination imparts distinct chemical and biological properties, making it a valuable compound for various research applications.
Properties
Molecular Formula |
C15H11FN4O2 |
---|---|
Molecular Weight |
298.27 g/mol |
IUPAC Name |
2-[(2E)-2-[(4-fluorophenyl)methylidene]hydrazinyl]-3-hydroxyquinazolin-4-one |
InChI |
InChI=1S/C15H11FN4O2/c16-11-7-5-10(6-8-11)9-17-19-15-18-13-4-2-1-3-12(13)14(21)20(15)22/h1-9,22H,(H,18,19)/b17-9+ |
InChI Key |
ZBTMZWGLTKPXGP-RQZCQDPDSA-N |
Isomeric SMILES |
C1=CC=C2C(=C1)C(=O)N(C(=N2)N/N=C/C3=CC=C(C=C3)F)O |
Canonical SMILES |
C1=CC=C2C(=C1)C(=O)N(C(=N2)NN=CC3=CC=C(C=C3)F)O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.